molecular formula C12H15N3 B13546904 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine

1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B13546904
M. Wt: 201.27 g/mol
InChI Key: BNDWLEBUBYMZQH-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole-derived compound featuring a benzyl substituent at the 1-position of the pyrazole ring and an N-methylmethanamine side chain at the 5-position. Pyrazole derivatives are widely studied for their biological activity, including kinase inhibition and antimicrobial properties, driven by their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(2-benzylpyrazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C12H15N3/c1-13-9-12-7-8-14-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3

InChI Key

BNDWLEBUBYMZQH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=NN1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the pyrazole ring. The benzyl group is then introduced through a benzylation reaction, followed by the addition of the methylmethanamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and methanol.

Scientific Research Applications

1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-1h-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Notable Features
1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Benzyl, 5-(N-methylmethanamine) C₁₂H₁₅N₃* ~201.27 High lipophilicity due to benzyl group
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-Ethyl, 5-(N-methylmethanamine) C₇H₁₃N₃ 139.20 Smaller alkyl chain enhances solubility
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride 1-Benzyl, 5-methanamine C₁₁H₁₄N₃·2HCl 386.93 Dihydrochloride salt improves aqueous solubility
1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine 1-Methyl, 3-phenyl, 5-methanamine C₁₁H₁₃N₃ 187.24 Steric hindrance from 3-phenyl substituent
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine 1-Phenyl, 5-(fluorothienyl-methanamine) C₁₅H₁₅ClFN₃S 323.81 Thienyl/fluorine enhances electronic diversity

Key Observations

The dihydrochloride salt of the non-methylated analog () demonstrates how salt formation can mitigate solubility challenges .

Steric and Electronic Modifications :

  • The 3-phenyl substituent in introduces steric bulk that may hinder binding to flat enzymatic pockets, unlike the 1-benzyl group in the target compound, which extends away from the pyrazole core .
  • The fluorothienyl group in introduces electronegative and heteroaromatic character, which could improve metabolic stability or target affinity .

Biological Implications: N-Methylation (as in the target compound and LM6) may reduce metabolic deamination compared to non-methylated analogs (e.g., ), prolonging half-life . The absence of a benzyl group in LM6 simplifies synthesis but may limit interactions with hydrophobic binding sites .

Biological Activity

1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine is a compound within the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzyl group attached to a pyrazole ring, which is further linked to a methylamine moiety. This unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

Biological Activities

1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine has been studied for several biological activities, notably:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies .
  • Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may interfere with specific molecular pathways involved in tumor growth, possibly through enzyme inhibition or receptor modulation .

The biological effects of 1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine are attributed to its ability to bind with specific enzymes and receptors. This binding can modulate their activity, leading to a range of biological outcomes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell survival and proliferation. For example, studies have indicated its interaction with kinases involved in necroptosis, suggesting therapeutic implications in necrosis-related diseases .
  • Receptor Interaction : It may also bind to various receptors, altering their signaling pathways and contributing to its anticancer and antimicrobial effects .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including 1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine. Key findings include:

StudyFocusResults
Anticancer ActivityCompound showed significant inhibition of cancer cell lines at micromolar concentrations.
Antimicrobial TestingEffective against E. coli and Aspergillus niger, demonstrating broad-spectrum antimicrobial activity.
Mechanistic InsightsIdentified as an inhibitor of RIP1 kinase with potential applications in necroptosis-related therapies.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine, and how do they influence its reactivity?

  • Structural Analysis : The compound consists of a pyrazole ring substituted with a benzyl group at the 1-position and an N-methylmethanamine moiety at the 5-position. The pyrazole ring’s aromaticity and the electron-donating benzyl group influence its nucleophilic/electrophilic behavior. The tertiary amine (N-methylmethanamine) enhances solubility in polar solvents and potential for hydrogen bonding .
  • Methodological Insight : Use NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm substitution patterns, and FTIR to identify amine and aromatic C-H stretches. X-ray crystallography can resolve spatial arrangements .

Q. What synthetic routes are recommended for preparing 1-(1-Benzyl-1H-pyrazol-5-yl)-N-methylmethanamine in a laboratory setting?

  • Synthetic Strategy : A multi-step approach is typical:

Pyrazole Core Formation : Condense hydrazine derivatives with diketones or β-keto esters under acidic conditions to form the pyrazole ring .

Benzylation : React the pyrazole intermediate with benzyl bromide via nucleophilic substitution.

Amine Functionalization : Introduce the N-methylmethanamine group via reductive amination or alkylation of a primary amine precursor .

  • Optimization : Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to ensure intermediate purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical-chemical properties (e.g., solubility, logP) during experimental design?

  • Data Gaps : Many pyrazole derivatives lack comprehensive data on properties like water solubility or partition coefficients (logP). For example, notes missing data on flash points and decomposition temperatures .
  • Mitigation Strategies :

  • Experimental Determination : Use shake-flask methods for logP measurement or differential scanning calorimetry (DSC) for thermal stability.
  • Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict properties based on molecular descriptors .

Q. What strategies are effective in elucidating reaction mechanisms involving the pyrazole ring under varying conditions (e.g., oxidation, substitution)?

  • Mechanistic Studies :

  • Oxidation : The nitro group on analogous pyrazole compounds (e.g., ) can be reduced to an amine using Pd/C and hydrogen gas. Monitor intermediates via LC-MS .
  • Substitution : Electrophilic aromatic substitution (EAS) at the pyrazole 4-position is influenced by the benzyl group’s electron-donating effect. Use deuterated solvents in 1^1H NMR to track proton exchange .
    • Contradiction Resolution : Conflicting reactivity reports (e.g., unexpected byproducts) may arise from solvent polarity or temperature effects. Design controlled experiments with in-situ IR to track reaction pathways .

Q. What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • Purity Assessment :

  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5) and UV detection at 220 nm. Compare retention times against known standards .
  • Elemental Analysis : Validate C, H, N content to confirm stoichiometry .
    • Structural Confirmation :
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular mass (e.g., [M+H]+^+ for C12_{12}H15_{15}N3_3: 201.1266) .
  • 2D NMR : COSY and HSQC experiments resolve coupling patterns and quaternary carbons .

Q. What are the current gaps in toxicological data, and how can they be addressed in preclinical studies?

  • Known Gaps : and highlight missing acute toxicity (LD50), ecotoxicity, and bioaccumulation data .
  • Preclinical Solutions :

  • In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay) and Ames test for mutagenicity.
  • In Vivo Models : Conduct OECD 423 acute oral toxicity studies in rodents, prioritizing dose escalation (10–300 mg/kg) .

Methodological Challenges

Q. How does the benzyl group influence the compound’s stability and reactivity in nucleophilic environments?

  • Steric and Electronic Effects : The benzyl group increases steric hindrance, reducing susceptibility to nucleophilic attack at the pyrazole 1-position. However, its electron-donating nature may activate the ring toward electrophilic substitution.
  • Experimental Validation : Compare reaction rates with/without the benzyl group using kinetic studies (e.g., UV-Vis monitoring of nitration reactions) .

Q. What protocols are recommended for handling and storing this compound to ensure long-term stability?

  • Storage Conditions : Store under inert gas (N2_2 or Ar) at –20°C in amber glass vials to prevent photodegradation.
  • Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

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